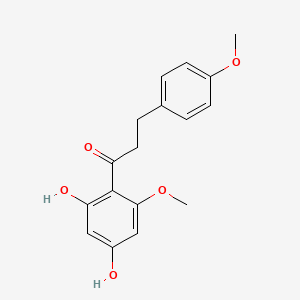

2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone

CAS No.: 75679-58-2

Cat. No.: VC3716433

Molecular Formula: C17H18O5

Molecular Weight: 302.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75679-58-2 |

|---|---|

| Molecular Formula | C17H18O5 |

| Molecular Weight | 302.32 g/mol |

| IUPAC Name | 1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one |

| Standard InChI | InChI=1S/C17H18O5/c1-21-13-6-3-11(4-7-13)5-8-14(19)17-15(20)9-12(18)10-16(17)22-2/h3-4,6-7,9-10,18,20H,5,8H2,1-2H3 |

| Standard InChI Key | SGAQUVXWXIVPKX-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2OC)O)O |

| Canonical SMILES | COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2OC)O)O |

Introduction

2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone is a dihydrochalcone compound, a subclass of flavonoids, which are known for their diverse biological activities. This compound is isolated from various plant species, including Iryanthera juruensis Warb., Iryanthera sagotiana, Iryanthera hostmannii, and Goniothalamus gardneri . Its chemical formula is C₁₇H₁₈O₅, with a molecular weight of 302.32 g/mol .

Anticancer Activity

2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone has been identified as a major cytotoxic metabolite against various cancer cell lines . It significantly augments TRAIL-mediated apoptosis in prostate cancer cells, suggesting its potential role in chemoprevention.

Anti-inflammatory Activity

The compound exhibits significant anti-inflammatory effects, demonstrated by its ability to inhibit edema formation with intensity comparable to phenylbutazone.

Synthesis and Isolation

The synthesis of 2',4'-dihydroxy-4,6'-dimethoxydihydrochalcone can be achieved through various methods, allowing for the production of the compound with varying yields and purities. Isolation often involves spectral methods such as 2D NMR spectroscopy.

Potential Applications

Given its diverse biological activities, this compound is of interest for therapeutic applications, particularly in oncology and pharmacology. Its unique structure and properties make it a candidate for further research into adjunct therapies.

Comparison with Similar Compounds

| Compound | Structure | Unique Features |

|---|---|---|

| 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone | Similar chalcone backbone | Exhibits strong anticancer activity. |

| Dihydroquercetin | Flavonoid derivative | Known for potent antioxidant properties. |

| Pinocembrin | Flavonoid | Exhibits neuroprotective effects. |

| Luteolin | Flavonoid | Known for anti-inflammatory and anticancer effects. |

2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone's distinct hydroxyl and methoxy substitutions enhance its biological activity compared to similar compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume